molecular formula C12H10N4OS B2670378 N-(cyanomethyl)-1-phenyl-2-sulfanyl-1H-imidazole-5-carboxamide CAS No. 1808535-93-4

N-(cyanomethyl)-1-phenyl-2-sulfanyl-1H-imidazole-5-carboxamide

Cat. No.: B2670378
CAS No.: 1808535-93-4
M. Wt: 258.3
InChI Key: DCHQDWILVGJETJ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-1-phenyl-2-sulfanyl-1H-imidazole-5-carboxamide is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a cyanomethyl group, a phenyl ring, a sulfanyl group, and a carboxamide group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-1-phenyl-2-sulfanyl-1H-imidazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 1-phenyl-2-sulfanyl-1H-imidazole-5-carboxamide with cyanomethyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the cyanomethyl group is introduced to the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as microwave irradiation to enhance reaction rates and efficiency. The reaction is typically carried out in a solvent system like methanol or ethanol, with bases such as sodium carbonate or triethylamine to facilitate the nucleophilic substitution.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-1-phenyl-2-sulfanyl-1H-imidazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(cyanomethyl)-1-phenyl-2-sulfanyl-1H-imidazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-1-phenyl-2-sulfanyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. The cyanomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The sulfanyl group can undergo redox reactions, affecting cellular redox balance.

Comparison with Similar Compounds

Similar Compounds

    N-(cyanomethyl)-1-phenyl-2-sulfanyl-1H-imidazole-4-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-(cyanomethyl)-1-phenyl-2-sulfanyl-1H-imidazole-3-carboxamide: Another positional isomer with distinct chemical properties.

    N-(cyanomethyl)-1-phenyl-2-sulfanyl-1H-imidazole-2-carboxamide: Positional isomer with potential differences in reactivity and applications.

Uniqueness

N-(cyanomethyl)-1-phenyl-2-sulfanyl-1H-imidazole-5-carboxamide is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the cyanomethyl group at the 5-position of the imidazole ring distinguishes it from other isomers and can lead to unique interactions in chemical and biological systems.

Properties

IUPAC Name

N-(cyanomethyl)-3-phenyl-2-sulfanylidene-1H-imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c13-6-7-14-11(17)10-8-15-12(18)16(10)9-4-2-1-3-5-9/h1-5,8H,7H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHQDWILVGJETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CNC2=S)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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